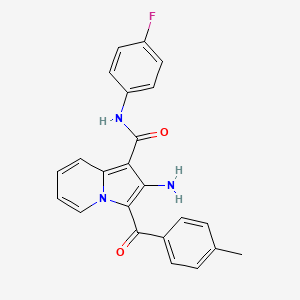

2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c1-14-5-7-15(8-6-14)22(28)21-20(25)19(18-4-2-3-13-27(18)21)23(29)26-17-11-9-16(24)10-12-17/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHVTVAKCOROTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its unique molecular structure which includes an amino group, a fluorinated phenyl moiety, and a benzoyl group. This compound has garnered attention for its potential biological activities, particularly in oncology and inflammation.

Molecular Structure and Properties

- Molecular Formula : C24H21FN3O2

- Molecular Weight : Approximately 397.41 g/mol

- Structure : The compound features an indolizine core with significant substituents that influence its chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that compounds within the indolizine class exhibit significant biological activities, including:

- Anticancer Properties : In vitro studies have demonstrated the ability of this compound to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways, specifically through the inhibition of the NF-κB pathway.

The biological activity of 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is attributed to its interactions with various molecular targets:

- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases associated with cancer progression. For example, it has shown promising inhibitory effects against colony-stimulating factor-1 receptor (FMS) and lymphocyte-specific protein tyrosine kinase (LCK) with inhibition values exceeding 80% at certain concentrations .

- Induction of Apoptosis : The compound's ability to induce programmed cell death in cancer cells has been observed, which is crucial for its anticancer potential.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | C24H21FN3O2 | Exhibits significant anticancer activity; interacts with multiple kinases. |

| 2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | C24H21BrN3O2 | Brominated variant showing notable inhibitory effects against cancer cell lines. |

| 2-amino-N-(4-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | C24H21N3O2 | Methyl-substituted phenyl group; useful in research applications. |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Antiproliferative Assays : Research demonstrated that 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide exhibited an IC50 value indicating potent antiproliferative activity against various cancer cell lines.

- Inflammation Models : In preclinical models, the compound effectively reduced markers of inflammation, suggesting its utility in treating inflammatory diseases.

- Mechanistic Studies : Detailed mechanistic studies indicated that the compound modulates key signaling pathways involved in cell survival and proliferation, further supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several indolizine derivatives and chalcone-based molecules. Below is a comparative analysis of its key features against related compounds:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs (e.g., 4-ethylphenyl in ), as fluorine’s electronegativity stabilizes charge interactions. This aligns with chalcone SAR data, where para-fluorine substitutions improved activity . Conversely, thiophene-2-carbonyl () may alter π-π stacking due to its heteroaromatic nature.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ethyl 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives (e.g., cyclocondensation of pyridinium salts with acetylenic esters) . However, the carboxamide group at position 1 requires additional steps, such as amide coupling, compared to ester derivatives.

This contrasts with chalcone analogs like cardamonin, where hydroxyl groups enhance solubility but limit bioavailability .

Crystallinity and Stability :

- Isostructural analogs (e.g., ) with fluorophenyl groups exhibit planar molecular conformations, suggesting the target compound may form stable crystals. This property is critical for reproducible pharmacokinetics.

Data-Driven SAR Insights

Position 3 Substitutions :

- 4-Methylbenzoyl : Balances lipophilicity and steric bulk, optimizing interactions with hydrophobic binding pockets.

- 4-Fluorobenzoyl (as in ) : Similar electronegativity but smaller size may reduce steric hindrance.

- Thiophene-2-carbonyl () : Introduces sulfur-based interactions but may destabilize planar binding motifs.

Carboxamide vs. Ester Derivatives :

- Carboxamide derivatives (target compound, ) show higher metabolic stability than ester analogs (e.g., ), which are prone to hydrolysis.

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, and what analytical techniques ensure purity?

The synthesis involves multi-step organic reactions, including cyclization to form the indolizine core, followed by functionalization of substituents. Key steps include:

- Indolizine core formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .

- Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution, while benzoylation uses 4-methylbenzoyl chloride.

- Purification : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and purity .

Q. How is the molecular structure of this compound characterized, and what structural features influence its reactivity?

The indolizine core, fluorophenyl, and methylbenzoyl groups are confirmed via:

- 1H/13C NMR : Assigns proton and carbon environments, e.g., aromatic protons (~7 ppm) and carbonyl carbons (~188 ppm) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) . Substituents like the electron-withdrawing fluorophenyl group enhance electrophilic substitution reactivity, while the methylbenzoyl moiety increases lipophilicity .

Q. What preliminary biological activities have been reported, and which assays are used for evaluation?

Studies indicate potential antimicrobial and anticancer activities. Standard assays include:

- Antimicrobial : Broth microdilution (MIC values against bacterial/fungal strains) .

- Anticancer : MTT assays for cytotoxicity (e.g., IC₅₀ values against HeLa or MCF-7 cells) .

- Antioxidant : DPPH radical scavenging assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

Key variables include:

- Temperature : Lower temps (~0–25°C) reduce side reactions during cyclization .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Pd/Cu catalysts accelerate indolizine core formation . Design of Experiments (DoE) methodologies systematically evaluate interactions between variables .

Q. How do structural modifications (e.g., substituent changes) affect biological activity, and what SAR trends are observed?

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity increases target binding affinity compared to chlorine .

- Methylbenzoyl vs. Ethylbenzoyl : Methyl groups improve metabolic stability, while ethyl enhances lipophilicity but reduces solubility . Quantitative SAR (QSAR) models using Hammett constants or logP values predict activity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation times) .

- Compound purity : Validate via HPLC (≥95% purity) .

- Structural analogs : Compare activity of derivatives with controlled substituent changes .

Q. How can computational modeling predict target interactions and guide experimental design?

- Molecular docking : Identifies potential binding sites (e.g., kinase ATP pockets) using AutoDock or Schrödinger .

- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity .

Q. What in vitro methods assess the compound’s safety profile for preclinical development?

- Cytotoxicity : HepG2 cell assays for hepatotoxicity .

- Genotoxicity : Ames test for mutagenicity .

- hERG inhibition : Patch-clamp assays to evaluate cardiac risk .

Methodological Guidance

Q. How are interaction studies (e.g., protein binding) conducted to elucidate the mechanism of action?

- SPR/BLI : Real-time kinetics (ka/kd) for binding to targets like kinases .

- ITC : Measures binding enthalpy (ΔH) and stoichiometry .

- Enzyme inhibition : IC₅₀ determination via fluorogenic substrates (e.g., for proteases) .

Q. What hybrid approaches integrate synthetic chemistry and computational biology for this compound?

- Fragment-based design : Combine synthetic analogs with docking screens to identify high-affinity derivatives .

- Machine learning : Train models on bioactivity data to prioritize novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.